molecular formula C22H20N2O5S B411702 methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate

methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate

Cat. No.: B411702
M. Wt: 424.5g/mol
InChI Key: KDQXOHXACSOJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methyl ester group, a sulfonamide group, and a benzoyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid to form an intermediate sulfonamide. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The benzoyl group may interact with enzymes, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate
  • Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate

Uniqueness

methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specialized applications .

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5g/mol

IUPAC Name

methyl 4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzoate

InChI

InChI=1S/C22H20N2O5S/c1-15-7-13-18(14-8-15)30(27,28)24-20-6-4-3-5-19(20)21(25)23-17-11-9-16(10-12-17)22(26)29-2/h3-14,24H,1-2H3,(H,23,25)

InChI Key

KDQXOHXACSOJEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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